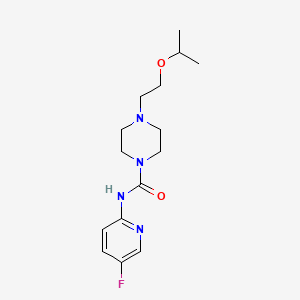
N-(5-fluoropyridin-2-yl)-4-(2-propan-2-yloxyethyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-fluoropyridin-2-yl)-4-(2-propan-2-yloxyethyl)piperazine-1-carboxamide is a fluorinated pyridine derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorine atom on the pyridine ring, which can significantly influence its chemical properties and biological activity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-fluoropyridin-2-amine and 2-propan-2-yloxyethylpiperazine-1-carboxylic acid.
Reaction Conditions: The reaction involves coupling these two components under conditions such as refluxing in an appropriate solvent (e.g., dichloromethane) and using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst (e.g., 4-dimethylaminopyridine, DMAP).
Industrial Production Methods:
Batch Production: The compound can be produced in batches using large-scale reactors, ensuring consistent quality and yield.
Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The fluorine atom on the pyridine ring can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the fluorine atom into a hydrogen atom, altering the compound's properties.
Substitution: Substitution reactions at the fluorine position or other positions on the pyridine ring can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Fluorinated pyridine N-oxides.
Reduction Products: Hydroxylated pyridines.
Substitution Products: Various substituted pyridines depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways. The fluorine atom can enhance binding affinity and selectivity towards certain receptors or enzymes. The exact mechanism depends on the biological context and the specific target involved.
Vergleich Mit ähnlichen Verbindungen
N-(5-fluoropyridin-2-yl)-2,2-dimethylpropanamide: A structurally similar compound with different functional groups.
N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide: Another fluorinated pyridine derivative with potential biological activity.
This comprehensive overview provides a detailed understanding of N-(5-fluoropyridin-2-yl)-4-(2-propan-2-yloxyethyl)piperazine-1-carboxamide, highlighting its synthesis, reactions, applications, and mechanisms
Eigenschaften
IUPAC Name |
N-(5-fluoropyridin-2-yl)-4-(2-propan-2-yloxyethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN4O2/c1-12(2)22-10-9-19-5-7-20(8-6-19)15(21)18-14-4-3-13(16)11-17-14/h3-4,11-12H,5-10H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFSIFHZIUUVLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCN1CCN(CC1)C(=O)NC2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
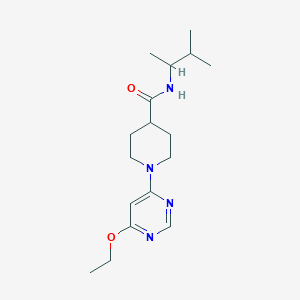
![Methyl 5-[[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamino]-2,4-difluorobenzoate](/img/structure/B7661800.png)
![2-[(6-Methoxy-2,5-dimethylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7661836.png)
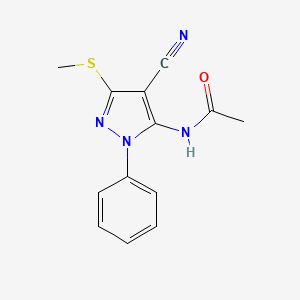
![Methyl 2-[2-[[1-(2,5-dimethylphenyl)-5-methylpyrazole-4-carbonyl]amino]phenyl]acetate](/img/structure/B7661851.png)
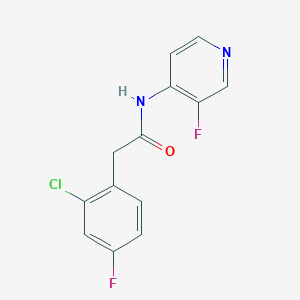
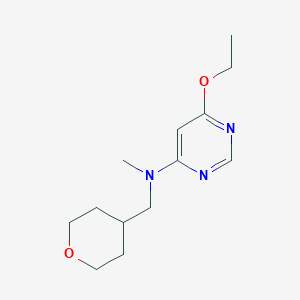
![4-Ethyl-3-phenyl-5-[(2-propan-2-yloxyphenyl)methylsulfonyl]-1,2,4-triazole](/img/structure/B7661865.png)
![2-[1-(6-Methoxy-2,5-dimethylpyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B7661874.png)
![1-[6-(3-Hydroxy-4-methylpiperidin-1-yl)pyrimidin-4-yl]-4-methylpiperidin-3-ol](/img/structure/B7661881.png)
![Methyl 4-[5-(2-fluorophenyl)furan-2-carbonyl]-2,3-dihydro-1,4-benzoxazine-8-carboxylate](/img/structure/B7661884.png)
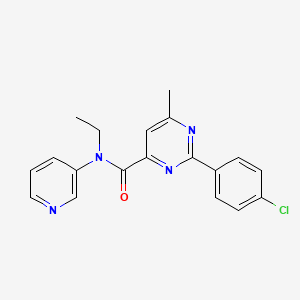
![N-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-2-methylfuran-3-carboxamide](/img/structure/B7661891.png)
![2-[4-(6-Ethoxypyrimidin-4-yl)-1,4-diazepan-1-yl]ethanol](/img/structure/B7661902.png)
